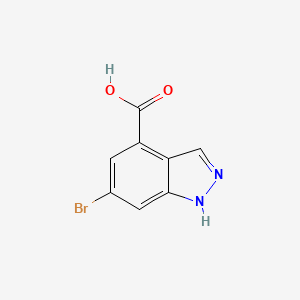

6-Bromo-1H-indazole-4-carboxylic acid

説明

An Overview of Indazole Heterocyclic Chemistry

Indazole, a bicyclic aromatic heterocycle, has garnered substantial attention in the fields of organic and medicinal chemistry. researchgate.netresearchgate.net Its unique chemical properties and versatile nature make it a valuable building block for the synthesis of more complex heterocyclic compounds. researchgate.net The indazole scaffold is a key feature in a variety of marketed drugs and investigational compounds, underscoring its therapeutic potential. researchgate.netresearchgate.netnih.gov

Structural Features of the Indazole Ring System

The defining characteristics of the indazole ring system are a composite of its bicyclic structure, the existence of tautomeric forms, and its inherent aromaticity. chemicalbook.comresearchgate.net These features collectively contribute to its chemical reactivity and biological activity.

The indazole structure is formed by the fusion of a pyrazole (B372694) ring with a benzene (B151609) ring. researchgate.netchemicalbook.commdpi.com This amalgamation of two distinct ring systems gives rise to a 10 π-electron heteroaromatic system. pnrjournal.commdpi.com The fusion can be visualized as the benzene ring being attached to the 'd' side of the 1,2-azole (pyrazole) ring, leading to the alternative name benzo[d]pyrazole. chemicalbook.com This bicyclic arrangement provides a rigid framework that can be strategically functionalized to interact with biological targets. researchgate.netnih.gov

A key feature of the indazole ring is the phenomenon of annular tautomerism, which results from the migration of a proton between the two nitrogen atoms of the pyrazole moiety. researchgate.netnih.govresearchgate.net This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comresearchgate.netnih.gov

Extensive theoretical and experimental studies have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. chemicalbook.comresearchgate.netresearchgate.netrsc.org The energy difference between these two forms is significant, with the 1H-tautomer being favored. chemicalbook.comresearchgate.net Consequently, in most conditions, the 1H-indazole is the predominant form. researchgate.netmdpi.comnih.gov Although less common, a 3H-indazole tautomer can also exist. chemicalbook.comresearchgate.net The tautomeric equilibrium can be influenced by factors such as the solvent and the presence of substituents on the ring. chemicalbook.comresearchgate.net

The indazole ring system is aromatic, possessing a delocalized system of 10 π-electrons across its bicyclic framework. pnrjournal.commdpi.com This delocalization of π-electrons contributes to the planarity and stability of the ring system. researchgate.netnptel.ac.inresearchgate.net The aromatic nature of indazole is a critical factor in its chemical reactivity, influencing its ability to undergo electrophilic substitution reactions. chemicalbook.com The distribution of the electron cloud within the molecule plays a significant role in its binding affinity to enzymes and receptors. researchgate.net

The Role of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a well-established pharmacophore, a molecular framework that is responsible for a drug's biological activity. researchgate.netpnrjournal.comnih.gov Its presence in a wide range of therapeutic agents highlights its importance in drug design and development. researchgate.netresearchgate.netnih.gov Indazole-containing compounds have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netresearchgate.netnih.gov

The history of indazole chemistry dates back to the late 19th century. Emil Fischer was the first to define indazole as a pyrazole ring fused with a benzene ring. pnrjournal.comresearchgate.net While indazoles are rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) being isolated from natural sources, synthetic indazole derivatives have become a cornerstone of medicinal chemistry. pnrjournal.comwikipedia.org The recognition of the indazole scaffold as a "privileged structure" has spurred extensive research into the synthesis and biological evaluation of a vast number of its derivatives over the past several decades. pnrjournal.comnih.gov

Indazole as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of therapeutic agents. dntb.gov.uanih.gov The indazole ring system is a quintessential example of such a scaffold, widely present in numerous commercially available drugs and compounds in clinical trials. nih.govresearchgate.net Its prevalence is due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and its structural similarity to other important biological motifs like indole (B1671886) and benzimidazole. diva-portal.org

Indazole-containing derivatives have demonstrated a broad spectrum of biological activities, including:

Anti-inflammatory nih.gov

Antitumor nih.govresearchgate.net

Antibacterial and Antifungal nih.gov

Anti-HIV nih.govresearchgate.net

Antiarrhythmic nih.gov

The versatility of the indazole core allows medicinal chemists to synthesize diverse libraries of compounds with varied pharmacological profiles. researchgate.net Drugs such as Pazopanib, an anticancer agent, feature the indazole structure, highlighting its significance in the development of targeted therapies. nih.govresearchgate.net

Significance of Carboxylic Acid Functionality in Indazole Derivatives

The presence of a carboxylic acid group at the 4-position of the indazole ring, as seen in 6-Bromo-1H-indazole-4-carboxylic acid, is of great chemical importance. This functional group serves as a versatile handle for a wide range of chemical transformations, significantly expanding the synthetic utility of the parent molecule. derpharmachemica.comnih.gov

The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides. derpharmachemica.combloomtechz.comnih.gov This allows for the systematic modification of the molecule's properties, including its solubility, polarity, and ability to interact with biological targets. For example, the synthesis of indazole-3-carboxamides from the corresponding carboxylic acid is a common strategy in the development of new therapeutic agents. derpharmachemica.com Furthermore, indazole carboxylic acid derivatives themselves have been investigated for direct biological applications, such as in the development of novel male contraceptives. nih.gov The acidic nature of the carboxyl group also provides a key site for forming salts, which can improve the pharmacokinetic properties of a drug candidate.

Impact of Bromo Substitution on Indazole Reactivity and Properties

The introduction of a bromine atom at the 6-position of the indazole scaffold profoundly influences the compound's electronic properties and chemical reactivity. Halogen atoms, like bromine, are known to alter the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes and interact with cellular targets. researchgate.net

From a synthetic standpoint, the bromo substituent is a critical functional group for further molecular elaboration. It serves as a key precursor for various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govrsc.org This allows for the formation of new carbon-carbon bonds, enabling the attachment of a wide range of aryl or heteroaryl groups to the indazole core. nih.gov This strategy is fundamental in building complex molecular architectures for drug discovery. rsc.org The position of the bromine atom on the indazole ring also directs the regioselectivity of subsequent chemical reactions, providing chemists with precise control over the synthetic outcome. nih.govrsc.org For instance, the bromination of indazoles can be selectively targeted to different positions (C3, C5, C7) depending on the reaction conditions and the existing substituents on the ring. rsc.orgnih.gov

Research Context and Gaps for this compound

Current research on this compound primarily positions it as a valuable intermediate or building block in the synthesis of more complex molecules. researchgate.net Its structure combines the privileged indazole scaffold with two highly versatile functional groups—a carboxylic acid and a bromine atom—making it an attractive starting material for creating diverse chemical libraries. For example, it has been used to synthesize a series of amide derivatives that were evaluated for their anticancer and antiangiogenic activities. researchgate.net

However, while its utility as a synthetic precursor is recognized, there appears to be a gap in the literature regarding the comprehensive study of the compound itself. Detailed investigations into its specific biological activities, physicochemical properties, and potential therapeutic applications are not extensively reported. Most of the available data focuses on its derivatives rather than the parent acid. Further research is needed to fully characterize this compound, including its pharmacological profile and its potential as a standalone active molecule. Exploring its coordination chemistry and material science applications could also represent new avenues of investigation. mdpi.com

Compound Properties

Spectroscopic Data Summary

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYONCBWTWPVWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646521 | |

| Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-08-0 | |

| Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885523-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 1h Indazole 4 Carboxylic Acid and Its Derivatives

Advanced Strategies for Indazole Ring System Construction

The formation of the bicyclic indazole structure can be achieved through various cyclization reactions, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These methods are broadly categorized based on the key bond-forming step in the cyclization process.

Approaches to 2H-Indazole Synthesis

While the target compound is a 1H-indazole, understanding the synthesis of the 2H-indazole tautomer is crucial as reaction conditions can often lead to mixtures of both isomers. The 1H-tautomer is generally more thermodynamically stable, but specific synthetic routes can favor the formation of the 2H-isomer nih.gov.

Several modern synthetic methods have been developed for the selective synthesis of 2H-indazoles. These methods offer alternatives to classical approaches and often provide higher yields and better regioselectivity.

Key Synthetic Approaches for 2H-Indazoles:

Copper-Catalyzed Three-Component Reaction: A one-pot synthesis utilizes 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) with a copper catalyst. This method is valued for its broad substrate scope and tolerance of various functional groups.

[3+2] Dipolar Cycloaddition: This approach involves the reaction of arynes with sydnones. It proceeds under mild conditions and is noted for producing 2H-indazoles with high yields and excellent selectivity, avoiding contamination with the 1H-indazole isomer. Halogen substituents are well-tolerated, allowing for further functionalization.

Reductive Cyclization: Substituted 2H-indazoles can be formed from ortho-imino-nitrobenzene substrates. These precursors, generated via condensation, undergo a reductive cyclization promoted by reagents like tri-n-butylphosphine.

C-H Activation of Azobenzenes: A two-step sequence starting from readily available azobenzenes involves an initial azo-directed C-H activation and acylation, followed by an intramolecular reductive cyclization to afford 2H-indazoles nih.gov.

Introduction of Bromine Substituent at the 6-Position

Introducing a bromine atom specifically at the C6 position of the indazole ring can be achieved through two primary strategies: direct bromination of a pre-formed indazole ring or by constructing the indazole ring from an aromatic precursor that already contains the bromine atom at the desired position.

Regioselective Bromination Strategies

Direct bromination of the indazole ring often presents regioselectivity challenges. The electronic nature of the bicyclic system typically directs electrophilic substitution to certain positions. For instance, bromination of 1H-indazole with reagents like N-bromosuccinimide (NBS) is widely reported to favor the introduction of a bromine atom at the 3-position chim.it.

Achieving regioselectivity at other positions, such as C7, has been demonstrated for specific substrates like 4-substituted 1H-indazoles using NBS nih.gov. However, direct and selective bromination at the C6 position is less common and can be complicated by the formation of multiple isomers. The outcome is highly dependent on the existing substituents on the ring and the reaction conditions employed. Therefore, this route is often less favored when a specific isomer like the 6-bromo derivative is the exclusive target.

Synthesis from Pre-brominated Aromatic Precursors

A more reliable and widely used method for obtaining 6-bromoindazoles is to begin with an aromatic starting material that is already brominated in the correct position. This strategy ensures that the bromine atom is unambiguously located at the desired position in the final indazole product.

A representative synthesis starts with a substituted toluene, such as 2-methylbenzoic acid. This precursor can undergo a sequence of reactions including bromination and nitration. The resulting brominated and nitrated benzene (B151609) derivative is then converted into an aminoester. This intermediate contains all the necessary components in the correct orientation to be cyclized into the desired 6-bromo-1H-indazole ring system researchgate.netresearchgate.net. This multi-step pathway provides excellent control over the final substitution pattern of the indazole.

Introduction and Modification of the Carboxylic Acid Functionality at the 4-Position

The introduction of a carboxylic acid group onto the indazole ring, particularly at the C4 position, is a key step that often requires advanced synthetic techniques to ensure proper regiochemistry.

Carboxylation Reactions

Direct carboxylation of the indazole ring is a powerful method for installing the carboxylic acid functionality. One of the most effective strategies for this transformation is through directed ortho-metalation (DoM) wikipedia.orgorganic-chemistry.org. This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a Lewis basic group, coordinates to a strong organolithium base (e.g., n-butyllithium), directing the deprotonation of the nearest (ortho) carbon atom baranlab.org.

In the context of indazole synthesis, a protecting group at the N1 position, such as a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group, can act as a DMG. Treatment of the N1-protected indazole with n-butyllithium would lead to lithiation. While lithiation often occurs at C7 or C3, careful selection of the DMG and reaction conditions can influence the site of metalation. Once the aryllithium intermediate is formed at the desired C4 position, it can be "quenched" by bubbling carbon dioxide (CO2) gas through the reaction mixture. Subsequent acidic workup protonates the resulting carboxylate to yield the carboxylic acid researchgate.netderpharmachemica.com.

This method has been successfully applied to synthesize 1H-indazole-3-carboxylic acid, where a SEM-protected indazole is treated with n-butyl lithium and then CO2 gas to introduce the carboxyl group at the 3-position researchgate.netderpharmachemica.com. A similar strategic application of DoM could be envisioned for the synthesis of the 4-carboxylic acid isomer.

| Reaction Type | Key Reagents | Intermediate | Purpose |

| Directed ortho-Metalation (DoM) | n-Butyllithium, Directing Group | Aryllithium | Regioselective deprotonation wikipedia.orgorganic-chemistry.org |

| Carboxylation | Carbon Dioxide (CO2), then Acid | Carboxylate | Introduction of COOH group researchgate.netderpharmachemica.com |

Hydrolysis of Ester Precursors

A common and straightforward method for the synthesis of 6-bromo-1H-indazole-4-carboxylic acid involves the hydrolysis of its corresponding ester precursors, such as the methyl or ethyl ester. This reaction is typically carried out under basic conditions, for instance, by heating the ester in the presence of a base like sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture, often aqueous methanol (B129727) or ethanol. The reaction proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture then yields the desired carboxylic acid. The purity of the final product is often high, and the yields are generally good.

For example, the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid has been achieved through a sequence of reactions that includes a final hydrolysis step of the ester precursor. researchgate.net This highlights the utility of ester hydrolysis as a reliable method for obtaining indazole carboxylic acids.

Coupling Reactions involving Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives through coupling reactions. One of the most important classes of such reactions is the formation of amides, which can be achieved by coupling the carboxylic acid with a wide range of amines. This reaction typically requires the activation of the carboxylic acid, which can be done using coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.netnih.gov

Another important set of coupling reactions are Suzuki-Miyaura cross-coupling reactions. While these reactions are more commonly used to form carbon-carbon bonds at the bromine-substituted position of the indazole ring, they can also be employed in more complex synthetic strategies where the carboxylic acid group is modified in a later step. researchgate.netnih.gov For instance, a series of 5-(pyrrol-2-yl)-1H-indazoles have been synthesized via Suzuki cross-coupling, demonstrating the versatility of this reaction in functionalizing the indazole core. nih.gov

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of indazoles. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. rasayanjournal.co.injchr.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inniscpr.res.inresearchgate.netorientjchem.org This is because microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and reaction rate. orientjchem.org

Several studies have reported the successful application of microwave-assisted synthesis for the preparation of various indazole derivatives. rasayanjournal.co.injchr.orgresearchgate.net For example, the functionalization of indazoles through cross-coupling reactions has been shown to be significantly more efficient under microwave irradiation. rasayanjournal.co.in This technique offers a promising avenue for the rapid and efficient synthesis of libraries of indazole-based compounds for drug discovery programs. rasayanjournal.co.in

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement | Reference |

| Cu-catalyzed cross-coupling | 24 hours | 30 minutes | Marked | rasayanjournal.co.in |

| Synthesis of aryl imidazoles | Longer | 12-16 minutes | Significant | niscpr.res.in |

| Synthesis of indazole acetic acids | Not specified | Shorter | Good yields | researchgate.net |

Catalyst-Based Methods (e.g., Acid-Base, Transition Metal Catalysis)

Catalyst-based methods are at the forefront of green chemistry approaches for indazole synthesis. benthamdirect.combohrium.comresearchgate.net The use of catalysts, including acid-base catalysts and transition metal catalysts, can enhance the efficiency and selectivity of reactions, often under milder conditions than traditional stoichiometric methods. benthamdirect.combohrium.com

Acid-Base Catalysis: Acid and base catalysts can be used to promote various steps in indazole synthesis, such as cyclization reactions. Natural and eco-friendly catalysts, like lemon peel powder, have been successfully employed in the synthesis of 1H-indazoles under ultrasound irradiation, affording good yields in a short reaction time. researchgate.net

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, are widely used in cross-coupling reactions to form C-C and C-N bonds, which are crucial for the synthesis and functionalization of the indazole scaffold. benthamdirect.combohrium.comresearchgate.net These methods have enabled the creation of a wide range of indazole derivatives. bohrium.com For example, copper-catalyzed cascade reactions have been developed for the synthesis of benzo[f]indazoles. researchgate.net Furthermore, the use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offers the advantage of easy recovery and recyclability, further enhancing the sustainability of the process. acs.org

Derivatization Strategies of this compound

The presence of the carboxylic acid group at the 4-position and a bromine atom at the 6-position of the 1H-indazole core provides two key sites for derivatization, allowing for the synthesis of a diverse array of compounds with potentially valuable biological activities.

Esterification and Amidation of Carboxylic Acid Group

The carboxylic acid group is readily converted into esters and amides, which are common functional groups in many pharmaceutical compounds.

Modifications at the Indazole Nitrogen Atoms (N1)

The presence of two nitrogen atoms in the indazole ring (N1 and N2) presents a challenge in regioselective functionalization. Generally, the N1-substituted product is thermodynamically more stable, and various synthetic methods have been developed to achieve high selectivity for N1-alkylation and N1-arylation.

Alkylation at the N1 position of the indazole core is a common strategy to introduce diverse substituents. A highly selective and scalable methodology for N1-alkylation of indazoles, including those with a carboxylate group at the 6-position, has been developed. nih.govrsc.org This procedure is robust and tolerates a range of electronic variations on the indazole ring. nih.gov The regioselectivity of N-alkylation is influenced by factors such as the choice of base, solvent, and the position of substituents on the indazole ring. nih.govd-nb.info For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1 selectivity. nih.gov

A general procedure for the N1-alkylation of an indazole carboxylate is outlined below:

| Step | Reagent/Condition | Purpose |

| 1 | Aldehyde or Ketone | Forms an enamine intermediate with the indazole. |

| 2 | Reducing Agent (e.g., H₂, Pt/C) | Reduces the enamine to the N1-alkylated product. |

This two-step, one-pot procedure has been shown to be highly selective for the N1 position, with no detectable N2-alkylated products. nih.gov The reaction is compatible with electron-withdrawing groups like the carboxylate at the 4-position and the bromo group at the 6-position.

In addition to alkylation, N-arylation of indazoles is another important modification. Copper-catalyzed N-arylation has been demonstrated to be an effective method, showing excellent regioselectivity for the N1 position. acs.org The choice of ligand and solvent can influence the reaction rate and selectivity.

Cross-Coupling Reactions for Further Functionalization

The bromine atom at the C6 position of this compound is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems. In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position.

The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. Microwave irradiation has been shown to accelerate the reaction. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields.

A representative Suzuki-Miyaura coupling reaction of a bromo-indazole is presented in the table below:

| Component | Example | Role |

| Substrate | This compound derivative | The electrophilic partner. |

| Boronic Acid | Arylboronic acid or ester | The nucleophilic partner. |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the cross-coupling. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species. |

| Solvent | Dimethoxyethane, Dioxane/Water | Provides the reaction medium. |

This methodology has been successfully applied to various bromoindazoles, including 5-bromoindazoles and 3-bromoindazoles, demonstrating its broad applicability for the functionalization of the indazole core. nih.govnih.gov

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction is particularly useful for synthesizing substituted alkenes. For this compound, the Heck reaction enables the introduction of vinyl groups at the 6-position.

A mechanochemical, solvent-free Heck coupling has been developed for bromoindazoles. beilstein-journals.org This method utilizes high-speed ball-milling and has been successfully applied to the synthesis of complex molecules, such as the drug Axitinib, starting from 6-bromo-1H-indazole. beilstein-journals.org The reaction conditions are summarized below:

| Component | Example | Role |

| Substrate | 3,6-dibromo-1H-indazole derivative | The electrophilic partner. |

| Alkene | n-Butyl acrylate | The nucleophilic partner. |

| Catalyst | Pd(OAc)₂ | Facilitates the cross-coupling. |

| Ligand | PPh₃ | Stabilizes the palladium catalyst. |

| Base | Triethylamine (TEA) | Neutralizes the generated acid. |

| Additive | TBAB, NaBr | Promotes the reaction and suppresses side reactions. |

This method demonstrates high chemoselectivity and provides a green chemistry approach to the vinylation of bromoindazoles.

Patent Landscape of Synthetic Routes related to Brominated Indazole Carboxylic Acids

The patent literature reflects the pharmaceutical importance of substituted indazoles. A number of patents describe the synthesis and application of indazole derivatives, including those with bromine and carboxylic acid functionalities. These patents often cover novel compounds, synthetic methods, and their use in treating various diseases.

For instance, patents have been filed for indazole compounds as cannabinoid (CB1) receptor agonists, highlighting their therapeutic potential. google.com Methods for synthesizing 1H-indazole compounds under mild conditions have also been patented, aiming to provide safer and more efficient manufacturing processes. justia.com The synthetic routes described in these patents often involve the functionalization of a pre-formed indazole core, underscoring the importance of versatile intermediates like this compound.

Characterization and Spectroscopic Analysis of 6 Bromo 1h Indazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular structure can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. For 6-Bromo-1H-indazole-4-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton of the pyrazole (B372694) ring, and the acidic proton of the carboxylic acid group.

The aromatic region would likely display signals for the three protons on the bicyclic ring system. The proton at position 3 of the indazole ring is expected to appear as a singlet. The protons at positions 5 and 7 would likely appear as doublets or singlets depending on the coupling interactions. The presence of the bromine atom at position 6 and the carboxylic acid at position 4 will influence the chemical shifts of these protons due to their electronic effects.

The N-H proton of the indazole ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent. The carboxylic acid proton is also expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.0 - 8.5 | s |

| H-5 | 7.5 - 8.0 | s or d |

| H-7 | 7.0 - 7.5 | s or d |

| N-H | 10.0 - 13.0 | br s |

| COOH | > 12.0 | br s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The carbon atoms of the aromatic indazole ring would appear in the aromatic region of the spectrum, generally between 110 and 150 ppm. The chemical shifts of these carbons are influenced by the substituents on the ring. The carbon atom attached to the bromine (C-6) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic Carbons | 110 - 150 |

Note: These are predicted ranges and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in the 1D NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between any coupled aromatic protons, which would help in assigning their specific positions on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the indazole ring by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that shows through-space correlations between protons that are in close proximity. This is particularly useful for determining the regiochemistry of substituted indazoles. In the synthesis of substituted indazoles, different regioisomers can be formed. NOESY can help in distinguishing between these isomers by observing the spatial relationships between substituents and the protons on the indazole ring. For this compound, NOESY could be used to confirm the spatial proximity of protons on the ring and with any potential interacting groups.

Solid-State NMR (SSNMR) is a technique used to study the structure and dynamics of materials in the solid state. For a crystalline compound like this compound, SSNMR could provide information about the molecular structure in its crystalline form, which may differ from its structure in solution. It can also be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. A study on the addition mechanism of 1H-indazole and its nitro derivatives has utilized solid-state ¹³C and ¹⁵N CPMAS NMR spectra for characterization. acs.orgnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the indazole ring, C=C and C=N stretches of the aromatic system, and the C-Br stretch.

The O-H stretching vibration of the carboxylic acid is expected to be a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands. vscht.czutdallas.edu The carbonyl (C=O) stretching vibration of the carboxylic acid should appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibration of the indazole ring is expected in the region of 3200-3500 cm⁻¹. The aromatic C=C and C=N stretching vibrations would likely result in several bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O stretch | ~1700 | Strong, Sharp |

| Indazole | N-H stretch | 3200 - 3500 | Medium, Broad |

| Aromatic Ring | C=C / C=N stretch | 1400 - 1650 | Medium to Strong |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

Characteristic Vibrations of Indazole Ring

The indazole ring, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole ring, exhibits a series of characteristic vibrations. researchgate.net These vibrations, identifiable through IR and Raman spectroscopy, serve as a fingerprint for the indazole core structure. The stretching vibration of the C=N bond within the pyrazole moiety of the indazole ring is a key diagnostic peak, typically observed in the region of 1633 cm⁻¹ for related indazole compounds. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) studies on the parent 1H-indazole molecule reveal prominent bands corresponding to the ring's vibrational modes. nih.gov These include the pyrazole and benzene ring stretching and breathing modes. The molecular plane of the indazole ring is known to interact with surfaces via its nitrogen atoms and the ring's π-system. nih.gov For this compound, these fundamental indazole vibrations are expected to be present, though potentially shifted due to the electronic effects of the bromo and carboxylic acid substituents.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| C=N Stretch | ~1633 | IR |

| Ring Stretching | 1600 - 1400 | IR, Raman |

| Ring Breathing | 1000 - 800 | Raman |

| C-H Bending (out-of-plane) | 900 - 700 | IR |

Identification of Carboxylic Acid and Bromo Groupings

The presence of the carboxylic acid and bromo functional groups on the indazole scaffold introduces distinct and readily identifiable spectroscopic features.

The carboxylic acid group (-COOH) is characterized by two prominent vibrations in the IR spectrum. researchgate.net

O-H Stretching: A very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region. This broadening is a result of strong intermolecular hydrogen bonding between carboxylic acid dimers in the solid state.

C=O Stretching: A strong, sharp absorption band appears between 1725 and 1680 cm⁻¹. For aromatic carboxylic acids, this peak is often found at the lower end of the range due to conjugation with the aromatic ring. In studies of 1H-indazole-6-carboxylic acid, asymmetric and symmetric vibrations of the deprotonated carboxylate group were found at 1683 cm⁻¹ and 1423 cm⁻¹, respectively. mdpi.com

The bromo group (-Br) attached to the aromatic ring is characterized by a C-Br stretching vibration. This vibration typically appears as a strong to medium intensity band in the low-frequency region of the IR spectrum, generally between 600 and 500 cm⁻¹. Its precise position can be influenced by the substitution pattern on the aromatic ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Appearance |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad |

| Carboxylic Acid | C=O Stretch | 1725 - 1680 | Strong, Sharp |

| Aromatic Bromo | C-Br Stretch | 600 - 500 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique used to determine the molecular weight and confirm the elemental formula of a compound. govinfo.gov In the characterization of indazole derivatives, MS and its hyphenated techniques are routinely employed for structural evaluation. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound, the molecular formula is C₈H₅BrN₂O₂. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, where two peaks of nearly equal intensity are separated by 2 Da.

The theoretical monoisotopic mass of C₈H₅⁷⁹BrN₂O₂ is calculated to be 239.95345 Da. uni.lu HRMS analysis would be expected to yield an m/z value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Theoretical Monoisotopic Mass | 239.95345 Da |

| Predicted [M+H]⁺ (m/z) | 240.96073 |

| Predicted [M-H]⁻ (m/z) | 238.94617 |

| Predicted [M+Na]⁺ (m/z) | 262.94267 |

Data sourced from PubChem predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging. The high temperatures of the GC injector port and column can lead to thermal degradation.

To overcome this, derivatization is typically employed. diva-portal.org The carboxylic acid group can be converted into a more volatile and thermally stable ester, such as a methyl or ethyl ester. This process increases the compound's volatility, allowing it to be effectively separated by the gas chromatograph before being detected and identified by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds like this compound. diva-portal.org This technique allows for the direct analysis of the compound without the need for derivatization. nih.govnih.gov

In a typical LC-MS analysis, the compound is separated on a reversed-phase HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for such molecules. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 240.96 would be observed. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 238.95 would be detected. uni.lu The characteristic bromine isotope pattern would be evident in both cases.

Fragmentation Pathway Analysis

The fragmentation pattern of a molecule in a mass spectrometer provides valuable structural information. Under Electron Ionization (EI), which is common in GC-MS, or Collision-Induced Dissociation (CID) in MS/MS experiments, this compound is expected to undergo predictable fragmentation.

A plausible fragmentation pathway would likely involve initial losses from the carboxylic acid group, which is a common fragmentation route for aromatic acids.

Loss of a hydroxyl radical (•OH): The molecular ion (M⁺•) could lose a hydroxyl radical to form an acylium ion [M-OH]⁺.

Loss of formic acid (HCOOH) or CO₂: A common fragmentation for carboxylic acids is the loss of the entire carboxyl group as COOH (45 Da) or the loss of carbon dioxide (CO₂, 44 Da) following rearrangement. The loss of CO₂ from the molecular ion would lead to a significant fragment ion.

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), leading to an [M-Br]⁺ ion.

These primary fragmentation steps can be followed by subsequent losses, such as the expulsion of HCN from the pyrazole ring, leading to a series of smaller fragment ions that help to piece together the molecule's structure.

X-ray Diffraction (XRD) Studies

X-ray diffraction analysis is a cornerstone for the structural determination of crystalline solids. For this compound, both single-crystal and powder XRD methods have been employed to understand its atomic arrangement and polymorphic nature.

Single Crystal X-ray Diffraction for Absolute Structure Elucidation

The analysis reveals a planar indazole ring system fused to a benzene ring. The bromine atom and the carboxylic acid group are substituted on this core structure. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the carboxylic acid functional group and the nitrogen atoms of the indazole ring. This hydrogen bonding plays a crucial role in the formation of the stable, ordered crystalline lattice.

Detailed crystallographic data, which includes lattice parameters, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access, providing a reference for the absolute structure of the compound.

Table 1: Representative Crystallographic Data for Indazole Derivatives (Note: As specific data for this compound is not publicly available, this table presents typical data for a related indazole structure to illustrate the type of information obtained from single-crystal XRD analysis.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.395 |

X-ray Powder Diffraction (XRPD) for Polymorphic Forms

X-ray Powder Diffraction (XRPD) is a vital tool for the characterization of bulk crystalline material and the identification of different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties.

The XRPD pattern of this compound provides a unique fingerprint, characterized by a series of diffraction peaks at specific 2θ angles. This pattern is instrumental for routine identification, quality control, and for detecting the presence of any crystalline impurities or different polymorphic phases. The peak positions and their relative intensities are dependent on the crystal lattice of the solid. While comprehensive studies on the polymorphism of this specific compound are not widely published, XRPD remains the primary technique for such investigations.

Table 2: Simulated XRPD Peak List for a Crystalline Solid (Note: This is an illustrative example of an XRPD peak list. The actual data for this compound would be determined experimentally.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 60 |

| 24.7 | 3.60 | 75 |

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of a compound as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods used.

For this compound, TGA would reveal its decomposition temperature. The analysis involves heating a sample at a constant rate and monitoring its mass loss over time. A significant drop in mass indicates the onset of thermal decomposition.

DSC analysis provides information on thermal transitions such as melting, crystallization, and solid-state phase transformations. In a DSC experiment, the difference in heat flow between the sample and a reference is measured as a function of temperature. An endothermic peak in the DSC thermogram typically corresponds to the melting point of the compound. For this compound, this would be a sharp peak indicating the transition from a solid to a liquid state. The melting point is a critical physical property used to identify and assess the purity of the compound.

Table 3: Illustrative Thermal Analysis Data (Note: This table provides an example of the kind of data obtained from thermal analysis. Specific values for this compound would need to be determined through experimental measurement.)

| Analysis | Parameter | Value |

|---|---|---|

| TGA | Onset of Decomposition | > 300 °C |

Biological and Pharmacological Research Perspectives

Structure-Activity Relationship (SAR) Studies of Brominated Indazole Carboxylic Acids

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For brominated indazole carboxylic acids, these studies analyze how modifications to the bromine substituent, the carboxylic acid group, and the indazole ring itself affect biological activity. nih.gov

The presence and position of a bromine atom on the indazole ring can significantly modulate a compound's pharmacological profile. The 6-bromo-1H-indazole scaffold, in particular, has been identified as a promising core for developing bioactive molecules. researchgate.netresearchgate.net

Studies have shown that halogen substitution on the indazole ring can influence inhibitory activity against various enzymes. For example, in a study on the inhibition of bovine milk lactoperoxidase, 6-Bromo-1H-indazole was found to be a potent inhibitor with a Kᵢ value of 10.33 µM. nih.gov This indicates that the placement of the bromine atom at the C6 position contributes significantly to its interaction with the enzyme. The inhibitory potential of various halogenated indazoles against this enzyme highlights the role of the halogen's position and electronegativity. nih.gov

Furthermore, the 6-bromo substitution is a key feature in derivatives designed for other targets. A series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides were synthesized and evaluated as anticancer agents, with some compounds showing potent cytotoxicity against liver, breast, and leukemia cancer cell lines. researchgate.net Similarly, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), which features a related 6-bromoindole core, was identified as an inhibitor of bacterial cystathionine γ-lyase, an enzyme involved in antibiotic resistance. nih.gov These examples underscore that the 6-bromo substituent is often integral to the desired biological activity.

Table 1: Inhibitory Activity of Halogenated Indazoles on Bovine Milk Lactoperoxidase nih.gov This table is interactive. You can sort and filter the data.

| Compound | Halogen Position | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| 4-Bromo-1H-indazole | 4 | 12.01 | Competitive |

| 6-Bromo-1H-indazole | 6 | 10.33 | Competitive |

| 7-Bromo-1H-indazole | 7 | 252.78 | Noncompetitive |

| 4-Chloro-1H-indazole | 4 | 4.10 | Competitive |

| 6-Chloro-1H-indazole | 6 | 17.51 | Competitive |

The carboxylic acid group at the C4 position of the indazole ring is a critical functional group that often plays a pivotal role in the molecule's interaction with biological targets. It can act as a hydrogen bond donor and acceptor, forming key interactions within the binding site of an enzyme or receptor. mdpi.com

The importance of this moiety is often demonstrated by comparing the activity of the parent carboxylic acid with its corresponding esters or amides. In many cases, the free carboxylic acid is essential for potent activity, and its modification leads to a significant drop in inhibition. mdpi.com However, the carboxylic acid group also serves as a convenient chemical handle for creating libraries of derivatives, such as amides, to explore the SAR and improve properties like cell permeability and oral bioavailability. researchgate.netderpharmachemica.com For instance, a new class of amide compounds derived from 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid has been developed as potential anticancer agents. nih.gov Indazole-3-carboxylic acids have also been investigated as non-steroidal, antispermatogenic agents, indicating the biological significance of this functional group in diverse therapeutic areas. austinpublishinggroup.comoup.comnih.gov

Beyond the bromine at C6 and the carboxylic acid at C4, substitutions at other positions of the indazole ring, including the N1 position, are critical for tuning biological potency and selectivity. pnrjournal.com The N1 position is frequently substituted to modulate the compound's physicochemical properties and its fit within a target's binding pocket.

For example, the synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives introduced a cyclopentyl group at the N1 position, which was integral to their anticancer activity. researchgate.net SAR studies on other indazole series have shown that N1-substituted benzyl groups can be essential for specific activities. austinpublishinggroup.com The nature of the substituent at other positions on the benzene (B151609) ring (C3, C5, C7) also has a profound impact. For instance, in a series of 6-anilinoindazoles designed as c-Jun N-terminal kinase-3 inhibitors, the substitution pattern was key to their potency. austinpublishinggroup.com Similarly, for 4-substituted indazoles, even minor changes to the substituent can significantly alter activity and pharmacokinetic profiles. nih.gov

Molecular Mechanisms of Action and Target Identification

Identifying the specific molecular targets and understanding the mechanisms by which a compound exerts its effects are fundamental to drug discovery. Derivatives of 6-Bromo-1H-indazole-4-carboxylic acid have been investigated for their ability to inhibit various enzymes, particularly protein kinases involved in disease progression.

The indazole scaffold is present in numerous kinase inhibitors. rsc.org This is because its structure can mimic the purine core of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. Research has identified indazole derivatives as inhibitors of a wide array of enzymes.

For example, indazole carboxamides have been reported as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. nih.gov Other derivatives have been found to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion. nih.gov A study on 5-amino-3-arylindazole derivatives identified several potent nanomolar inhibitors of protein kinase CK2. biopolymers.org.ua The discovery of indazole amides as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) further highlights the versatility of this scaffold in targeting different kinase families. nih.gov

Tyrosine kinases are a critical class of enzymes that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them important targets for anticancer drugs. mdpi.com The indazole core is a key component of several approved tyrosine kinase inhibitors, such as Axitinib and Pazopanib, which are known to target Vascular Endothelial Growth Factor Receptors (VEGFRs). pnrjournal.com

VEGFR-2 Inhibition : VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.gov The indazole scaffold is a recognized pharmacophore for VEGFR-2 inhibition. Axitinib, a potent VEGFR inhibitor, is built around an indazole core, demonstrating the suitability of this heterocyclic system for targeting the kinase's ATP-binding pocket. mdpi.comnih.gov While direct studies on this compound itself as a VEGFR-2 inhibitor are not extensively documented in the provided context, its structural similarity to known indazole-based VEGFR-2 inhibitors makes it a highly relevant scaffold for designing new inhibitors.

TTK Inhibition : Threonine tyrosine kinase (TTK), also known as Mps1, is a crucial protein kinase that ensures proper chromosome segregation during cell division. TTK is overexpressed in various cancers, and its inhibition leads to mitotic errors and cancer cell death, making it an attractive target for cancer therapy. nih.gov Researchers have developed potent TTK inhibitors based on a 3-phenyl-1H-indazole-5-carboxamide scaffold. nih.gov Systematic optimization of this series led to compounds with low nanomolar TTK inhibitory activity and significant tumor growth inhibition in vivo. nih.gov This demonstrates the utility of the substituted indazole core for targeting this specific mitotic kinase.

Table 2: Examples of Indazole-Based Kinase Inhibitors and Their Targets

| Compound Series | Target Kinase | Key Structural Features | Reference |

|---|---|---|---|

| 3-phenyl-1H-indazole-5-carboxamides | TTK | 3-phenyl-indazole core, 5-carboxamide group | nih.gov |

| Axitinib (N-methyl-2-[[3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide) | VEGFR-1, -2, -3 | Indazole core | mdpi.comnih.gov |

| 5-amino-3-arylindazole derivatives | CK2 | 5-amino-3-aryl-indazole core | biopolymers.org.ua |

Receptor Binding and Modulation

The versatility of the indazole scaffold extends to targeting cell surface receptors.

CCR4 Receptor: A series of indazole arylsulfonamides have been synthesized and investigated as allosteric antagonists of the C-C chemokine receptor type 4 (CCR4). nih.govacs.org These antagonists bind to an intracellular allosteric site on the receptor. nih.gov Structure-activity relationship studies revealed that C6-substituted analogues were preferred, and the most potent compounds incorporated specific N1 meta-substituted benzyl groups. nih.gov

Nicotinic Acetylcholine Receptor: While the broader class of indazole derivatives has been explored for activity as nicotinic acetylcholine receptor ligands, specific binding and modulation data for derivatives of this compound are not detailed in the available research.

Cellular Pathway Modulation

Beyond direct enzyme or receptor antagonism, derivatives of 6-bromo-1H-indazole have been shown to modulate critical cellular pathways, particularly those governing cell survival and proliferation.

Apoptosis Induction: The anti-proliferative effects of these compounds are often linked to their ability to induce programmed cell death, or apoptosis. researchgate.net One derivative, referred to as compound 2f , was shown to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. nih.gov Mechanistic studies revealed this was associated with the upregulation of pro-apoptotic proteins Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2, suggesting induction via the mitochondrial apoptotic pathway. nih.gov

Cell Cycle: The inhibition of key cellular pathways by 6-bromo-1H-indazole derivatives can lead to disruptions in the cell cycle. researchgate.net Studies on some synthesized polysubstituted indazoles demonstrated anti-proliferative activity against various cancer cell lines, an effect often associated with cell cycle arrest. researchgate.net For example, one study reported that a potent indazole derivative induced cell cycle arrest in cancer cells. rsc.org

Table 3: Cellular Effects of 6-Bromo-1H-indazole Derivative 2f on 4T1 Cancer Cells

| Cellular Process | Effect | Associated Protein Modulation |

|---|---|---|

| Apoptosis | Promoted | ↑ Cleaved caspase-3, ↑ Bax, ↓ Bcl-2 |

| Proliferation | Inhibited | - |

| Colony Formation | Inhibited | - |

Data sourced from a study by Li et al. nih.gov

Computational Studies in Drug Discovery and Development

Computational techniques are integral to the discovery and optimization of indazole-based compounds. In silico methods, such as molecular docking, are widely used to predict how these molecules might interact with their biological targets, guiding the synthesis of more potent and selective derivatives. whiterose.ac.ukresearchgate.netacs.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in understanding the binding modes of indazole derivatives with various protein targets. These studies predict the preferred orientation of the ligand within the protein's active site and estimate the strength of the interaction, often expressed as a binding energy.

For instance, docking studies of 3-(pyrrolopyridin-2-yl)indazole derivatives with Aurora kinase A showed that the compounds occupied the ATP binding site, with the interaction stabilized by hydrogen bonds with key amino acid residues like Ala213 and Glu211. nih.gov In a separate study, the indazole derivative Bindarit was docked into the K-Ras receptor, showing a favorable binding energy of -7.3 kcal/mol. nih.gov Similarly, docking of an indazole-based inhibitor into the FGFR2 kinase domain predicted a strong binding affinity with a gscore of -10.857. whiterose.ac.uk

Table 4: Predicted Binding Energies from Molecular Docking Studies of Indazole Derivatives

| Indazole Derivative | Protein Target | Predicted Binding Energy / Score |

|---|---|---|

| Bindarit | K-Ras | -7.3 kcal/mol |

| FGFR Inhibitor | FGFR2 | -10.857 (gscore) |

| DCBIP | 1EOU | -6.89 kcal/mol |

| DCBIP | 5FDC | -7.45 kcal/mol |

Data sourced from various in-silico studies. whiterose.ac.uknih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of a series of compounds with their biological activities. For indazole derivatives, QSAR models have been developed to understand the chemical properties influencing their therapeutic effects. For instance, three-dimensional QSAR (3D-QSAR) studies on indazole derivatives targeting Hypoxia-Inducible Factor-1α (HIF-1α), a crucial factor in tumor metastasis, have been performed to map out the pharmacophoric features required for inhibitory activity. These models utilize steric and electrostatic fields to build a structural framework that helps in designing new, more potent inhibitors. Such analyses can reveal how substitutions on the indazole ring, such as the bromo and carboxylic acid groups on this compound, might influence its interaction with a biological target. The development of robust QSAR models often relies on various statistical measures to ensure their predictive power nih.gov.

Molecular Dynamics (MD) Simulations for Ligand Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the stability of a ligand within the binding site of a protein. These simulations can predict the conformational changes of both the ligand and the protein over time, providing insights into the durability and nature of their interaction. For indazole derivatives, MD simulations have been employed to confirm the stability of their binding to various therapeutic targets. For example, simulations have shown that potent indazole-based inhibitors remain stable within the active site of their target proteins, maintaining key interactions throughout the simulation period. The stability is often quantified by calculating metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) of the protein-ligand complex beilstein-journals.orgresearchgate.net.

In the context of this compound, MD simulations could be used to assess its binding stability to a putative target, such as a protein kinase or an inflammatory enzyme. The simulations would reveal whether the initial docked pose is maintained and highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. This information is crucial for understanding the compound's mechanism of action at an atomic level and for guiding further structural optimization.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. Studies on indazole derivatives have utilized DFT to calculate various quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability researchgate.netnih.gov.

For a molecule like this compound, DFT calculations can elucidate the influence of the bromo and carboxylic acid substituents on the electronic properties of the indazole core. For instance, a DFT study on 4-bromo-1H-indazole and other substituted indazoles calculated global reactivity parameters that are crucial for understanding their chemical behavior researchgate.netdergipark.org.tr. Another DFT investigation into the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate provided insights into the reaction mechanisms governed by the electronic nature of the molecule beilstein-journals.org. These calculations help in understanding the molecule's potential to participate in various chemical reactions and interactions, which is fundamental to its biological activity.

Table 1: Representative DFT-Calculated Parameters for Substituted Indazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-fluoro-1H-indazole | - | - | - |

| 4-chloro-1H-indazole | - | - | - |

| 4-bromo-1H-indazole | - | - | - |

| 4-metil-1H-indazole | - | - | - |

| 4-amino-1H-indazole | - | - | - |

| 4-hidroksi-1H-indazole | - | - | - |

Note: Specific values from the cited study researchgate.net are not provided in the abstract. The table structure is for illustrative purposes.

Interactive Table

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-fluoro-1H-indazole | Data Not Available | Data Not Available | Data Not Available |

| 4-chloro-1H-indazole | Data Not Available | Data Not Available | Data Not Available |

| 4-bromo-1H-indazole | Data Not Available | Data Not Available | Data Not Available |

| 4-metil-1H-indazole | Data Not Available | Data Not Available | Data Not Available |

| 4-amino-1H-indazole | Data Not Available | Data Not Available | Data Not Available |

| 4-hidroksi-1H-indazole | Data Not Available | Data Not Available | Data Not Available |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive, negative, and neutral electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions, including hydrogen bonding nih.gov.

In the context of this compound, an MEP analysis would reveal the electrophilic and nucleophilic sites. The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the N-H and O-H groups would be regions of positive potential (electrophilic) nih.gov. The bromine atom can also exhibit amphoteric characteristics, with a region of positive potential on its outermost portion and a belt of negative potential around its central part researchgate.net. This detailed charge distribution map is invaluable for predicting how the molecule will interact with biological macromolecules and for designing derivatives with improved binding affinity.

Therapeutic Potential and Drug Discovery Applications (General Indazole Scaffold)

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved drugs nih.govpharmablock.comdntb.gov.uanih.govbenthamdirect.com. Its versatile chemical nature allows for modifications at various positions, leading to a wide range of pharmacological activities nih.govnih.gov. Indazole-containing compounds have been investigated for a multitude of therapeutic applications, demonstrating the broad potential of this heterocyclic system in drug discovery nih.govnih.govbenthamdirect.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net.

Anticancer Agents

The indazole moiety is a cornerstone in the development of numerous anticancer agents nih.govbenthamdirect.comnih.govresearchgate.netnih.govdntb.gov.uanih.govrsc.orgresearchgate.net. Several indazole-based drugs have been successfully commercialized for cancer therapy, underscoring the clinical significance of this scaffold benthamdirect.comresearchgate.net. The anticancer activity of indazole derivatives often stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer nih.govnih.gov.

Indazole derivatives have been developed as inhibitors of various kinases, including:

Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of VEGFRs blocks angiogenesis, a process essential for tumor growth and metastasis nih.gov.

Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target nih.gov.

c-Met : This receptor tyrosine kinase is involved in cell proliferation, motility, and invasion.

Aurora Kinases : These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells nih.gov.

Pim Kinases : These serine/threonine kinases are involved in cell survival and proliferation nih.gov.

Beyond kinase inhibition, indazole derivatives exhibit anticancer effects through other mechanisms as well, such as inhibiting indoleamine-2,3-dioxygenase1 (IDO1), Bcr-Abl, and Hypoxia-Inducible Factor-1 (HIF-1) nih.gov. The structural diversity of indazole derivatives allows for the fine-tuning of their activity against specific cancer-related targets nih.gov.

Table 2: Examples of Indazole-Based Anticancer Agents and Their Targets

| Drug/Compound | Primary Target(s) | Therapeutic Application |

| Axitinib | VEGFRs | Renal Cell Carcinoma |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib | TRK, ROS1, ALK | Solid Tumors |

| Lonidamine | Hexokinase II | In combination therapies |

Interactive Table

| Drug/Compound | Primary Target(s) | Therapeutic Application |

| Axitinib | VEGFRs | Renal Cell Carcinoma |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib | TRK, ROS1, ALK | Solid Tumors |

| Lonidamine | Hexokinase II | In combination therapies |

Anti-inflammatory Properties

The indazole scaffold is also prominent in the development of anti-inflammatory agents nih.govresearchgate.netnih.govscilit.comresearchgate.netresearchgate.net. Inflammation is a complex biological response implicated in numerous diseases, and targeting inflammatory pathways is a major focus of drug discovery. Indazole derivatives have shown promise in modulating key components of the inflammatory cascade nih.govscilit.comresearchgate.net.

One of the primary mechanisms underlying the anti-inflammatory activity of some indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins nih.govscilit.com. By inhibiting COX-2, these compounds can reduce pain and inflammation nih.govscilit.com. In addition to COX inhibition, indazole derivatives have been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) nih.govscilit.com. They may also exert their anti-inflammatory effects through free radical scavenging activity nih.govscilit.com. Several indazole-containing compounds have been developed as dual antimicrobial and anti-inflammatory agents, highlighting the versatility of this scaffold mdpi.com.

Table 3: Indazole Derivatives with Anti-inflammatory Activity

| Compound | Proposed Mechanism of Action |

| Benzydamine | Inhibition of pro-inflammatory cytokines |

| Bendazac | Inhibition of protein denaturation |

| 5-aminoindazole | Inhibition of COX-2, pro-inflammatory cytokines, and free radicals |

| 6-nitroindazole | Inhibition of COX-2, pro-inflammatory cytokines, and free radicals |

Interactive Table

| Compound | Proposed Mechanism of Action |

| Benzydamine | Inhibition of pro-inflammatory cytokines |

| Bendazac | Inhibition of protein denaturation |

| 5-aminoindazole | Inhibition of COX-2, pro-inflammatory cytokines, and free radicals |

| 6-nitroindazole | Inhibition of COX-2, pro-inflammatory cytokines, and free radicals |

Antimicrobial Activity (Antibacterial, Antifungal)

The indazole scaffold, particularly substituted variants like 6-bromo-1H-indazole, is a subject of significant interest in the search for new antimicrobial agents. Researchers have explored its derivatives for activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Derivatives of bromo-indazoles have been synthesized and evaluated for their potential to combat bacterial infections. A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. The antibacterial activity of these compounds was tested against various Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed significant potency against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. Two compounds, in particular, demonstrated activity against penicillin-resistant Staphylococcus aureus that was 256 times more potent than the reference compound 3-methoxybenzamide (3-MBA). Another derivative exhibited the best activity against S. pyogenes, proving to be 32 times more active than 3-MBA and twice as active as the established antibiotic ciprofloxacin.

In another study, novel 1,2,3-triazole derivatives were tethered to a 6-bromo-1H-indazole scaffold. These hybrid molecules were then screened for their antimicrobial efficacy. Several of the synthesized compounds displayed moderate to good inhibitory activity when compared with standard drugs, demonstrating the potential of this chemical framework in developing new antibacterial agents. banglajol.inforesearchgate.net The proposed mechanism for such indazole derivatives may involve the inhibition of key bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net

Table 1: Antibacterial Activity of Selected Bromo-Indazole Derivatives

| Derivative Type | Target Organism | Notable Activity | Reference Compound |

| 4-bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | MIC of 4 µg/mL; 2x more active than ciprofloxacin | Ciprofloxacin, 3-MBA |

| 4-bromo-1H-indazole derivatives (Compounds 12 & 18) | Penicillin-resistant Staphylococcus aureus | 256x more potent than 3-MBA | 3-MBA |

| 6-bromo-1H-indazole-1,2,3-triazole hybrids | Various bacterial strains | Moderate to good inhibition | Standard drugs |

Antifungal Activity